molecular formula C16H17NO2S2 B2966177 (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1448139-06-7

(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2966177
CAS No.: 1448139-06-7
M. Wt: 319.44
InChI Key: STBZTSYYRRBOCK-FARCUNLSSA-N
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Description

(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-3-yl)acrylamide (CAS 1448139-06-7) is a synthetic organic compound with the molecular formula C16H17NO2S2 and a molecular weight of 319.4 g/mol . This acrylamide derivative is of significant interest in neuroscientific and toxicological research due to its α,β-unsaturated carbonyl structure, a feature it shares with known neurotoxicants like acrylamide (ACR) . Compounds with this structure are soft electrophiles that preferentially form covalent adducts with soft nucleophiles, such as the cysteine thiolate groups present in the active sites of critical presynaptic proteins . This mechanism can lead to the inactivation of key proteins involved in neurotransmitter release, membrane re-uptake, and vesicular storage, ultimately disrupting synaptic transmission and providing a model for studying chemically-induced nerve terminal dysfunction . Research into such compounds has provided an unprecedented understanding of neurotoxic mechanisms, particularly how the Hard and Soft, Acids and Bases (HSAB) theory predicts interactions with cellular targets . Furthermore, the structural features of this chemical make it a valuable reference standard or tool for investigating the impact of type-2 alkenes on cellular processes, oxidative stress pathways, and their potential synergistic effects with endogenous mediators of cellular damage . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" (RUO) and must not be used for diagnostic, therapeutic, or any other human or animal personal use.

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c1-20-14-5-3-13(4-6-14)15(18)10-17-16(19)7-2-12-8-9-21-11-12/h2-9,11,15,18H,10H2,1H3,(H,17,19)/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBZTSYYRRBOCK-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, as well as its synthesis and structure-activity relationships.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19NOS2
  • Molecular Weight : 325.47 g/mol
  • LogP : 3.9 (indicating moderate lipophilicity)

The presence of both thiophene and methylthio groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antioxidant Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, a related study indicated that derivatives of acrylamides showed antioxidant activities ranging from 71% to 82% when tested against hydrogen peroxide-induced oxidative stress . The mechanism likely involves the inhibition of reactive oxygen species (ROS), which can lead to cellular damage.

CompoundAntioxidant Activity (%)IC50 (µM)
Compound A82%1.1
Compound B78%10.7
Compound C30%Not specified

Antimicrobial Activity

Thiophene-based compounds have gained attention for their antimicrobial properties. A review highlighted that thiophene derivatives exhibited considerable activity against various bacterial strains, suggesting that this compound may also possess similar effects . The specific mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of acrylamide derivatives has been explored in several studies. For example, compounds structurally similar to this compound have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells . The exact pathways involved may include modulation of cell cycle regulators and apoptosis-related proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituents : The presence of electron-donating groups like methylthio enhances lipophilicity and potentially increases membrane permeability.
  • Aromatic Systems : The thiophene ring may contribute to π-stacking interactions with biological targets, enhancing binding affinity.
  • Hydroxyl Group : The hydroxyl group can participate in hydrogen bonding, which may stabilize interactions with target proteins.

Case Studies

  • Antioxidant Evaluation : In a study evaluating various acrylamide derivatives, it was found that those with additional double bonds exhibited higher antioxidant activity due to structural similarity to natural substrates .
  • Antimicrobial Screening : A library of thiophene derivatives was screened against Mycobacterium tuberculosis, demonstrating effective inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) Hydroxyl vs. Methylthio Groups
  • Compound 15 (from ): (E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide Replaces the methylthio group with a hydroxyl group.
  • Target Compound :
    The methylthio group balances lipophilicity and electronic effects (weak electron-donating nature), favoring interactions with hydrophobic enzyme pockets.

b) Methoxy vs. Methylthio Groups
  • (E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide (): Methoxy group is electron-donating but more polar than methylthio. Impact: Higher solubility in aqueous media but reduced stability in oxidative environments compared to methylthio .

Thiophene Ring Positional Isomerism

  • (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide ():
    • Differs in the thiophene substitution position (2-yl vs. 3-yl).
    • Impact : Thiophen-3-yl may alter steric interactions with target proteins, affecting binding affinity.

Heterocyclic and Electron-Withdrawing Modifications

  • (2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide (): Incorporates a cyano group (strong electron-withdrawing) and thiazole ring. Impact: Increased electrophilicity of the acrylamide, enhancing reactivity with nucleophilic residues in enzymes .
  • Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (): Combines cyano, ester, and thiophene moieties. Impact: Broader antioxidant and anti-inflammatory activities due to multiple functional groups .

Spectral and Physical Data

Property Target Compound Analog (Compound 15) Analog ()
Melting Point Not reported 153–220°C (similar analogs) 215–216°C
1H NMR (Key Shifts) δ ~2.5 (SMe), 6.5–7.5 (Ar-H) δ 6.8–7.4 (Ar-OH) δ 8.29 (CH=), 10.83 (OH)
Lipophilicity (LogP) Higher (SMe group) Lower (OH group) Moderate (CN, thiazole)

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-3-yl)acrylamide?

  • Methodological Answer : Synthesis typically involves coupling a thiophene-containing acryloyl chloride with a hydroxyethylamine derivative. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF can facilitate amide bond formation under ice-cooled conditions. Reaction mixtures are stirred, concentrated, and purified via column chromatography using solvents like ethyl acetate/petroleum ether. Structural confirmation requires 1^1H NMR, 13^13C NMR, and mass spectrometry (MS) to verify purity and regiochemistry .

Q. What spectroscopic methods are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, hydroxyethyl protons at δ 3.5–4.2 ppm). 13^13C NMR confirms carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks) .
  • IR Spectroscopy : Detects acrylamide C=O stretching (~1650 cm1^{-1}) and hydroxyl groups (~3300 cm1^{-1}) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer : Solubility is determined in DMSO (common stock solvent) followed by dilution in aqueous buffers (e.g., PBS). Stability under experimental conditions (pH, temperature) is monitored via HPLC or UV-Vis spectroscopy over 24–72 hours. For example, UV absorbance at λmax (~280–320 nm for conjugated systems) tracks degradation .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale preparation?

  • Methodological Answer :

  • Reaction Optimization : Use stoichiometric excess (1.2–1.5 eq) of acryloyl chloride, controlled temperatures (0–5°C for exothermic steps), and anhydrous solvents (DMF, THF) to minimize side reactions .
  • Purification : Gradient elution in column chromatography (e.g., 30–70% ethyl acetate in hexane) improves separation. Recrystallization from ethanol/water enhances crystalline purity .

Q. What in vitro assays are suitable for evaluating the compound’s antioxidant and anti-inflammatory potential?

  • Methodological Answer :

  • Nitric Oxide (NO) Scavenging : Sodium nitroprusside generates NO in PBS (pH 7.4); Griess reagent quantifies residual nitrite after 150 min incubation at 37°C. IC50 values are calculated .
  • DPPH Radical Scavenging : Measure absorbance decay at 517 nm after 30 min incubation with DPPH in methanol .
  • Anti-inflammatory Activity : LPS-induced RAW 264.7 macrophage model; quantify TNF-α/IL-6 via ELISA .

Q. How do structural modifications (e.g., substituents on phenyl/thiophene rings) influence biological activity?

  • Methodological Answer :

  • Thiophene Modifications : Electron-withdrawing groups (e.g., -Br, -CF3) enhance electrophilicity, improving binding to cysteine residues in target proteins .
  • Hydroxyethyl Chain : Hydrophilicity impacts blood-brain barrier permeability; methylthio (-SMe) groups increase metabolic stability via reduced oxidation .
  • SAR Studies : Compare IC50 values of analogs in cytotoxicity assays (e.g., MTT on cancer cell lines) to identify critical substituents .

Q. How can contradictory data in biological activity between studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Control cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours in MTT assays).
  • Dose-Response Curves : Use ≥6 concentrations to calculate accurate IC50 values.
  • Mechanistic Follow-Up : Combine knockdown (siRNA) or inhibitor studies to confirm target engagement (e.g., MAPK/NF-κB pathways for anti-inflammatory effects) .

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